



Application Note: Covalent Labeling of Peptides with ATTO 488 NHS Ester

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Compound of Interest		
Compound Name:	ATTO 488 NHS ester	
Cat. No.:	B12371995	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 488 is a hydrophilic fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent labeling of biomolecules.[1][2] This application note provides a detailed protocol for the covalent labeling of peptides with **ATTO 488 NHS ester**.

The labeling reaction occurs between the NHS ester group of the dye and primary amine groups on the peptide, such as the N-terminus or the ε -amino group of lysine residues, forming a stable amide bond.[6][7][8][9] This method is broadly applicable for preparing fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, fluorescence in-situ hybridization (FISH), and single-molecule detection studies.[2] [3][4]

Principle of the Reaction

The succinimidyl ester of ATTO 488 reacts with non-protonated primary amines on a peptide in a nucleophilic acyl substitution reaction. To ensure the amine groups are sufficiently reactive, the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[7][10] At this pH, the primary amino groups are deprotonated and can efficiently attack the



carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Quantitative Data Summary

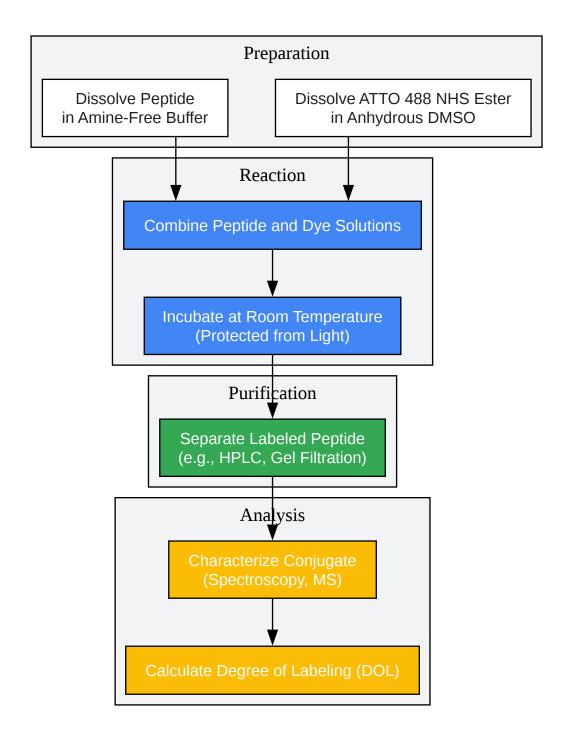
The following table summarizes the key quantitative data for **ATTO 488 NHS ester** and general recommendations for peptide labeling.

Parameter	Value	Reference
Molecular Weight (MW)	686.67 g/mol	[1]
Excitation Maximum (λex)	~500 nm	[4]
Emission Maximum (λem)	~520 nm	[4]
Molar Extinction Coefficient (ε)	$9.0 \times 10^4 \mathrm{M^{-1} cm^{-1}}$	[4]
Fluorescence Quantum Yield (ηfl)	~80%	[4]
Recommended Reaction pH	8.0 - 9.0	[10]
Recommended Molar Excess (Dye:Peptide)	1:1 to 3:1 (for small peptides)	[11]
Typical Reaction Time	1 - 4 hours (can be overnight)	[4][11]
Correction Factor at 280 nm (CF ₂₈₀)	0.09	[4]

Experimental Workflow

The overall workflow for labeling peptides with **ATTO 488 NHS ester** involves preparation of reagents, the labeling reaction, purification of the conjugate, and characterization.





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Caption: Workflow for peptide labeling with ATTO 488 NHS ester.

Detailed Experimental Protocol

5.1. Materials and Reagents



ATTO 488 NHS ester

- Peptide of interest (lyophilized)
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][12][13]
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[4]
- Purification column (e.g., Sephadex G-25, or RP-HPLC system)[4][14]
- UV-Vis Spectrophotometer
- Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer)

5.2. Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

- Peptide Solution: Prepare the peptide solution at a concentration of 2-10 mg/mL in the
 Reaction Buffer.[2][4][8][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine)
 as these will compete with the labeling reaction.[4][12] If the peptide is dissolved in an
 incompatible buffer, it must be dialyzed against a suitable buffer like PBS before adjusting
 the pH.[2][4]
- Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of ATTO 488
 NHS ester in anhydrous DMSO.[2][15] To do this, add the appropriate volume of DMSO to the vial of lyophilized dye. Vortex thoroughly to ensure complete dissolution.[6] This solution is sensitive to moisture and should be prepared fresh.[15]

Step 2: The Labeling Reaction

- Molar Ratio: The optimal molar ratio of dye to peptide depends on the peptide's sequence
 (specifically the number of primary amines) and may require optimization.[2] For small
 peptides, a starting molar excess of 1:1 to 3:1 (dye:peptide) is recommended.[11] For larger
 proteins or antibodies, a higher excess (e.g., 10:1) may be used as a starting point.[2]
- Reaction: Add the calculated volume of the ATTO 488 NHS ester stock solution to the peptide solution while gently vortexing.



 Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[11] The reaction can also be performed overnight at 4°C.[11]

Step 3: Purification of the Labeled Peptide

It is crucial to remove any unreacted, hydrolyzed dye from the final labeled peptide conjugate. [16][17]

- Gel Filtration: For peptides, size exclusion chromatography using a resin like Sephadex G-25 is a common and effective method.[4][10] The labeled peptide will elute first, followed by the smaller, free dye molecules.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another excellent method for both purification and analysis of the labeled product, providing high resolution.[11][16]

Step 4: Characterization of the Conjugate

- Spectroscopic Analysis: After purification, measure the absorbance of the conjugate solution at 280 nm (for peptide concentration) and at ~500 nm (the absorbance maximum for ATTO 488).[18]
- Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per peptide, is a critical parameter for ensuring reproducibility.[18][19] It can be calculated using the following formula:
 - Peptide Concentration (M) = [A₂₈₀ (A_{max} × CF₂₈₀)] / ε_{pepti}d_e
 - Dye Concentration (M) = A_{max} / εd_{ye}
 - DOL = Dye Concentration / Peptide Concentration

Where:

- A₂₈₀ is the absorbance of the conjugate at 280 nm.
- A_{max} is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~500 nm).



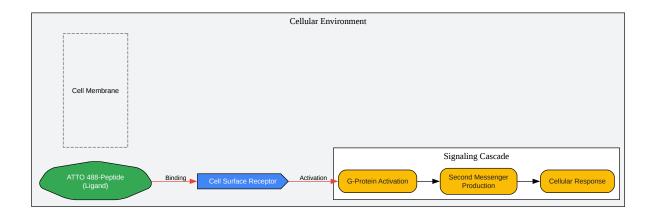
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09 for ATTO 488).[4]
 [20]
- \circ $\epsilon_{pepti} d_e$ is the molar extinction coefficient of the peptide at 280 nm.
- ϵd_{Ye} is the molar extinction coefficient of the dye at its λ_{max} (90,000 M⁻¹cm⁻¹ for ATTO 488).[4]

For peptides without tryptophan or tyrosine residues, the concentration can be determined by other methods prior to labeling, as A₂₈₀ measurements will not be accurate. An ideal DOL is typically between 0.5 and 1 for peptides to avoid functional impairment or self-quenching. [18]

Example Application: Labeled Peptide in a Receptor Binding Assay

Fluorescently labeled peptides are frequently used as probes in cellular imaging to study peptide-receptor interactions. For example, a labeled peptide ligand can be incubated with cells expressing its target receptor, and its binding can be visualized and quantified using fluorescence microscopy.





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Caption: Labeled peptide binding to a cell surface receptor.

Troubleshooting



Problem	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	- Presence of amine- containing buffers (Tris, glycine) Low peptide concentration (<2 mg/mL) Reaction pH is too low Hydrolyzed NHS ester.	- Dialyze peptide into an amine-free buffer (e.g., PBS, bicarbonate).[2][4]- Concentrate the peptide solution.[8]- Ensure reaction buffer pH is 8.3-9.0.[8][10]- Prepare fresh dye stock solution immediately before use.[4]
Precipitation of Peptide/Dye	- Peptide has low solubility in the reaction buffer Dye is not fully dissolved.	- Test peptide solubility before starting the reaction.[11]- Ensure complete dissolution of the dye in anhydrous DMSO before adding to the aqueous buffer.
Poor Separation of Free Dye	- Inappropriate purification method Column size is too small.	- Use RP-HPLC for high resolution or a longer gel filtration column for hydrophilic dyes like ATTO 488.[10]-Increase the bed volume of the gel filtration column.
Inaccurate DOL	- Presence of residual free dye Incorrect extinction coefficients used.	- Ensure purification is complete by analyzing fractions Use the correct extinction coefficients for both the peptide and the dye.

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